2-Ethylbenzofuran is an organic compound with the molecular formula C10H10O. It is a derivative of benzofuran, characterized by the presence of an ethyl group at the second position of the benzofuran ring. This compound typically appears as a colorless to pale yellow liquid and is recognized for its unique chemical properties, making it valuable in various industrial and research applications .
Currently, there is no documented research on the specific mechanism of action of 2-Ethylbenzofuran in biological systems.
Information on the safety hazards of 2-Ethylbenzofuran is limited. As with most organic compounds, it is recommended to handle it with care, using appropriate personal protective equipment (PPE) like gloves and safety glasses.
There is a need for more research on the following aspects of 2-Ethylbenzofuran:
Based on its chemical structure, 2-Ethylbenzofuran belongs to the class of aromatic heterocyclic compounds known as benzofurans. This class of compounds exhibits diverse biological activities, including:
The major products formed depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.
Research indicates that 2-Ethylbenzofuran exhibits potential biological activities, particularly as a bioactive compound with antimicrobial and anti-inflammatory properties. Its derivatives are being explored for therapeutic applications in treating various diseases, including cancer and cardiovascular conditions. The mechanism of action involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors .
The synthesis of 2-Ethylbenzofuran typically involves several methods:
2-Ethylbenzofuran has a broad range of applications:
Studies involving 2-Ethylbenzofuran focus on its interactions with biological systems. For instance, research has demonstrated its potential to inhibit specific enzymes or receptors, which may contribute to its antimicrobial and anti-inflammatory effects. Ongoing investigations aim to elucidate these interactions further to develop effective therapeutic agents .
Several compounds are structurally similar to 2-Ethylbenzofuran, each exhibiting unique properties:
| Compound Name | Structural Feature | Uniqueness |
|---|---|---|
| Benzofuran | Parent compound without substituents | Lacks ethyl group; serves as a baseline |
| 2-Methylbenzofuran | Methyl group at the second position | Similar reactivity but less steric bulk |
| 2-Phenylbenzofuran | Phenyl group at the second position | Offers different electronic properties |
| 3-Ethylbenzofuran | Ethyl group at the third position | Different positional isomer affects reactivity |
The presence of the ethyl group in 2-Ethylbenzofuran influences its chemical reactivity and physical properties, distinguishing it from other benzofuran derivatives. This uniqueness allows for specific applications in various fields, including medicinal chemistry and materials science .
2-Ethylbenzofuran represents a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 grams per mole [1] [2] [3]. The compound is systematically named as 2-ethyl-1-benzofuran according to International Union of Pure and Applied Chemistry nomenclature standards [1]. The Chemical Abstracts Service registry number for this compound is 3131-63-3, providing a unique identifier for chemical databases and regulatory purposes [1] [2] [3].
The molecular structure consists of a benzofuran core system with an ethyl substituent at the 2-position of the furan ring [1] [3]. The benzofuran framework comprises a benzene ring fused to a furan ring, creating a bicyclic aromatic system with extended conjugation [1] [2]. The ethyl group attachment at the 2-position introduces both steric and electronic effects that influence the overall molecular properties and reactivity patterns .
The canonical Simplified Molecular Input Line Entry System representation is CCC1=CC2=CC=CC=C2O1, which accurately describes the connectivity and structural arrangement of atoms within the molecule [3]. The International Chemical Identifier string InChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3 provides a standardized method for representing the molecular structure in computational databases [3] [5].
The boiling point of 2-ethylbenzofuran has been reported with slight variations depending on the measurement conditions and atmospheric pressure [4] [9]. Under standard atmospheric pressure conditions of 760 millimeters of mercury, the boiling point ranges from 210.0 ± 9.0 degrees Celsius [9]. Alternative measurements conducted at 742 Torr pressure indicate a boiling point range of 217-218 degrees Celsius [4] [13]. These variations in boiling point measurements reflect the sensitivity of vapor pressure measurements to experimental conditions and instrumentation precision [4] [9].
The melting point of 2-ethylbenzofuran has not been definitively established in the available literature, with multiple sources indicating that this physical property remains undetermined [9]. This absence of melting point data suggests that the compound may exist as a liquid at room temperature under standard conditions, which is consistent with its reported physical form as an oil [4] [13].
The density of 2-ethylbenzofuran has been determined through both experimental measurements and theoretical predictions [4] [9]. Predicted density values indicate 1.050 ± 0.06 grams per cubic centimeter, while alternative measurements suggest approximately 1.0 ± 0.1 grams per cubic centimeter [4] [9]. These density measurements are consistent with typical values for aromatic heterocyclic compounds of similar molecular weight and structure [4] [9].
The compound exists as an oil at room temperature, exhibiting a yellow to pale yellow coloration [4] [13]. This liquid phase characteristic at ambient conditions is supported by the absence of a defined melting point and the relatively low intermolecular forces present in the molecular structure [4] [13]. The flash point has been determined to be 78.2 ± 5.5 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures [9].
The solubility characteristics of 2-ethylbenzofuran demonstrate limited miscibility with polar solvents [4] [13]. In chloroform, the compound exhibits sparingly soluble behavior, indicating moderate dissolution under standard conditions [4] [13]. Similarly, ethyl acetate serves as a sparingly soluble medium for 2-ethylbenzofuran, reflecting the compound's preference for organic solvents with intermediate polarity [4] [13].
The partition coefficient (Log P) value of 3.955 provides quantitative insight into the compound's lipophilicity and hydrophobic character [4] [13]. This relatively high Log P value suggests poor water solubility and strong preference for organic phases, which is consistent with the aromatic heterocyclic structure and the presence of the ethyl substituent [4] [13]. The hydrophobic nature indicated by this partition coefficient value influences both the compound's environmental behavior and potential biological interactions [4] [13].
Table 1: Physical Properties of 2-Ethylbenzofuran
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O | Multiple sources [1] [2] [3] |
| Molecular Weight (g/mol) | 146.19 | Multiple sources [1] [2] [3] |
| CAS Registry Number | 3131-63-3 | Multiple sources [1] [2] [3] |
| IUPAC Name | 2-ethyl-1-benzofuran | PubChem [1] |
| Physical Form | Oil | ChemicalBook [4] [13] |
| Color | Yellow to pale yellow | ChemicalBook [4] [13] |
| Boiling Point (°C) | 217-218 (742 Torr) / 210.0±9.0 (760 mmHg) | ChemicalBook [4] / ChemSrc [9] |
| Melting Point (°C) | Not available | ChemSrc [9] |
| Density (g/cm³) | 1.050±0.06 (predicted) / 1.0±0.1 | ChemicalBook [4] / ChemSrc [9] |
| Flash Point (°C) | 78.2±5.5 | ChemSrc [9] |
| Storage Temperature (°C) | 2-8 | ChemicalBook [4] [13] |
| Log P (partition coefficient) | 3.955 (estimated) | ChemicalBook [4] [13] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-ethylbenzofuran through analysis of proton environments and chemical shifts . The aromatic protons of the benzofuran system resonate in the characteristic downfield region at chemical shifts between 6.5 and 7.5 parts per million, appearing as multiplet patterns due to the complex coupling interactions within the aromatic framework .
The ethyl substituent group exhibits distinct resonance patterns that facilitate structural confirmation and quantitative analysis . The methyl protons of the ethyl group appear as characteristic signals in the range of 1.2 to 1.4 parts per million, reflecting the typical chemical shift environment for alkyl methyl groups adjacent to aromatic systems . The methylene protons of the ethyl group resonate between 2.5 and 3.0 parts per million, positioned downfield relative to the methyl group due to the proximity to the electron-withdrawing benzofuran ring system .
The integration patterns and coupling constants observed in proton nuclear magnetic resonance spectra provide additional structural verification and enable determination of substitution patterns [18]. The splitting patterns observed for the ethyl group protons demonstrate the expected three-bond coupling relationships, with the methyl group appearing as a triplet and the methylene group as a quartet [18].
Mass spectrometry analysis of 2-ethylbenzofuran provides molecular weight confirmation and fragmentation pattern information essential for structural characterization [1] [2]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding directly to the molecular weight of the compound and confirming the molecular formula C₁₀H₁₀O [1] [2].
Fragmentation patterns in electron ionization mass spectrometry reflect the stability of various molecular fragments and provide insight into the preferred bond cleavage pathways [26]. The benzofuran ring system typically exhibits high stability under electron ionization conditions, often serving as a stable fragment in the mass spectral analysis [26]. The ethyl substituent may undergo alpha-cleavage reactions, producing characteristic fragments that aid in structural determination [26].
The base peak and relative intensities of fragment ions provide additional structural information and enable differentiation from isomeric compounds [26]. The aromatic character of the benzofuran system contributes to the formation of stable odd-electron ions, which appear as prominent peaks in the mass spectrum [26].
Infrared spectroscopy reveals characteristic vibrational modes associated with the functional groups present in 2-ethylbenzofuran [19]. The aromatic carbon-hydrogen stretching vibrations appear in the region typically observed for benzofuran derivatives, providing confirmation of the aromatic character [19]. The carbon-carbon stretching modes within the aromatic ring system exhibit frequencies characteristic of conjugated aromatic compounds [19].
The furan ring oxygen contributes to specific vibrational modes that distinguish benzofuran compounds from purely carbocyclic aromatic systems [19]. The carbon-oxygen stretching vibrations and ring breathing modes provide fingerprint-like characteristics for structural identification [19]. The ethyl substituent introduces additional vibrational modes associated with alkyl carbon-hydrogen stretching and bending vibrations [19].
The overall infrared spectrum provides a unique fingerprint for 2-ethylbenzofuran that enables identification and differentiation from related compounds [19]. The combination of aromatic, heterocyclic, and alkyl vibrational features creates a distinctive spectroscopic signature [19].
Table 2: Spectroscopic Characteristics of 2-Ethylbenzofuran
| Technique | Characteristic Signal/Peak | Assignment/Notes | Reference |
|---|---|---|---|
| ¹H NMR - Aromatic protons | δ 6.5-7.5 ppm (multiplet) | Benzene ring protons | BenchChem |
| ¹H NMR - Ethyl CH₃ group | δ 1.2-1.4 ppm | Methyl protons of ethyl group | BenchChem |
| ¹H NMR - Ethyl CH₂ group | δ 2.5-3.0 ppm | Methylene protons of ethyl group | BenchChem |
| Mass Spectrometry | Molecular ion peak expected at m/z 146 | Corresponds to molecular weight | Based on molecular formula [1] [2] |
| IR Spectroscopy | Characteristic benzofuran and ethyl group vibrations | C-H, C-C, and C-O stretching modes | General IR characteristics [19] |
The molecular geometry of 2-ethylbenzofuran reflects the structural characteristics typical of benzofuran derivatives with alkyl substitution [21] [22]. The carbon-oxygen bonds within the furan ring exhibit lengths consistent with aromatic heterocyclic systems, typically ranging from 1.36 to 1.37 Angstroms [40] [41]. These bond lengths reflect the partial double-bond character resulting from electron delocalization within the aromatic system [21] [22].
The aromatic carbon-carbon bonds demonstrate lengths characteristic of benzene-like aromatic systems, ranging from 1.37 to 1.40 Angstroms [21] [22]. The bond length uniformity within the aromatic rings indicates substantial electron delocalization and aromatic stabilization [33]. The ethyl substituent carbon-carbon bond exhibits typical single-bond characteristics with lengths ranging from 1.51 to 1.53 Angstroms [35] [39].
Bond angles within the furan ring system reflect the geometric constraints imposed by the five-membered ring structure [21] [22]. The oxygen-carbon-carbon bond angles typically range from 106 to 108 degrees, accommodating the ring strain associated with the five-membered heterocycle [21] [22]. The aromatic carbon-carbon-carbon bond angles approximate 119 to 121 degrees, consistent with trigonal planar hybridization and aromatic character [21] [22].
The electron density distribution in 2-ethylbenzofuran reflects the aromatic character of the benzofuran system and the electron-donating properties of the ethyl substituent [29] [30]. Computational studies on related benzofuran derivatives indicate that the Highest Occupied Molecular Orbital energies typically range from -6.4 to -4.9 electron volts, while Lowest Unoccupied Molecular Orbital energies span from -2.2 to -1.8 electron volts [29] [30].
The HOMO-LUMO energy gap, ranging from approximately 4.2 to 3.1 electron volts, indicates moderate reactivity and polarizability characteristic of benzofuran systems [29] [30]. This energy gap reflects the electronic stability of the aromatic system while maintaining sufficient reactivity for chemical transformations [29] [30].
Electron density maps demonstrate increased electron density at the aromatic carbon atoms and the oxygen heteroatom, consistent with the aromatic electron delocalization . The ethyl substituent acts as an electron-donating group, increasing electron density at the 2-position of the furan ring and influencing the overall electronic distribution .
Density Functional Theory calculations using various functional and basis set combinations provide comprehensive insights into the electronic structure and molecular properties of 2-ethylbenzofuran [29] [30]. The B3LYP functional combined with 6-31G(d,p) and 6-311G(d,p) basis sets represents the most commonly employed computational approach for benzofuran derivatives [29] [30] [41].
Global reactivity descriptors derived from theoretical calculations include ionization potential values ranging from 4.9 to 6.4 electron volts and electron affinity values from 1.8 to 2.2 electron volts [29] [30]. Chemical hardness parameters, calculated as half the difference between ionization potential and electron affinity, typically range from 1.5 to 2.1 electron volts for benzofuran systems [29] [30].
Electronegativity values, determined as the average of ionization potential and electron affinity, span from 3.4 to 4.3 electron volts for benzofuran derivatives [29] [30]. These parameters provide quantitative measures of chemical reactivity and electron-accepting or electron-donating tendencies [29] [30].
Table 3: Electronic and Structural Parameters of 2-Ethylbenzofuran
| Parameter | Estimated Value | Notes | Reference |
|---|---|---|---|
| HOMO Energy (eV) | ~-6.4 to -4.9 | Based on benzofuran derivatives [29] [30] | DFT studies on benzofuran derivatives [29] [30] |
| LUMO Energy (eV) | ~-2.2 to -1.8 | Based on benzofuran derivatives [29] [30] | DFT studies on benzofuran derivatives [29] [30] |
| HOMO-LUMO Gap (eV) | ~4.2 to 3.1 | Typical for benzofuran systems [29] [30] | DFT studies on benzofuran derivatives [29] [30] |
| Ionization Potential (eV) | ~4.9 to 6.4 | Derived from HOMO energy [29] [30] | Quantum chemical calculations [29] [30] |
| Electron Affinity (eV) | ~1.8 to 2.2 | Derived from LUMO energy [29] [30] | Quantum chemical calculations [29] [30] |
| Chemical Hardness (eV) | ~1.5 to 2.1 | Calculated from IP and EA [29] [30] | Global reactivity descriptors [29] [30] |
| Electronegativity (eV) | ~3.4 to 4.3 | Calculated from IP and EA [29] [30] | Global reactivity descriptors [29] [30] |
Table 4: Typical Bond Lengths and Angles in Benzofuran Systems
| Bond/Angle Type | Typical Value | Type | Reference |
|---|---|---|---|
| C-O (furan ring) | 1.36-1.37 Å | Bond length | Experimental heterocyclic data [40] [41] |
| C-C (aromatic) | 1.37-1.40 Å | Bond length | Benzofuran derivatives [21] [22] |
| C-C (ethyl) | 1.51-1.53 Å | Bond length | Standard ethyl group [35] [39] |
| C-H (aromatic) | 1.08-1.09 Å | Bond length | Aromatic C-H bonds [35] [39] |
| C-H (ethyl) | 1.09-1.11 Å | Bond length | Alkyl C-H bonds [35] [39] |
| O-C-C (furan) | 106-108° | Bond angle | Furan ring geometry [21] [22] |
| C-C-C (aromatic) | 119-121° | Bond angle | Aromatic systems [21] [22] |
| C-C-H (ethyl) | 108-112° | Bond angle | Ethyl group geometry [35] [39] |